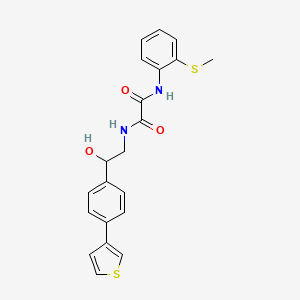![molecular formula C22H22N4O3S B2489520 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide CAS No. 957584-75-7](/img/structure/B2489520.png)
2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their significant biological activities, including anticancer, antibacterial, and analgesic properties. The structure encompasses a core imidazo[1,2-c]quinazolinone unit, which is a common scaffold in medicinal chemistry due to its potential therapeutic applications.
Synthesis Analysis
The synthesis involves multiple steps starting from the appropriate precursors, typically involving the formation of the imidazo[1,2-c]quinazolinone ring followed by functionalization at specific positions. Techniques such as aminolysis of activated acids and alkylation are commonly employed. The detailed synthesis pathway ensures the introduction of the isopropyl, thio, and methoxyphenyl groups at precise locations on the molecule to achieve the desired compound with high purity and yield (Berest et al., 2011).
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound belongs to a class of chemicals that have been explored for their significant biological activities. For instance, derivatives of quinazolinone, a core structure related to the compound , have been synthesized and tested for various biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anesthetic, sedative activities, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023). The synthesis methods often involve condensation reactions, with a focus on creating compounds with high analgesic activity, as seen in the study by Osarumwense Peter Osarodion (2023).
Anticancer and Antibacterial Applications
Another study reported the synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which were shown to have in vitro anticancer and antibacterial activities. These compounds selectively influenced non-small cell lung and CNS cancer cell lines, highlighting their potential in targeted cancer therapies (G. Berest et al., 2011).
Anti-ulcerogenic and Anti-ulcerative Colitis Activity
Quinazoline and acetamide derivatives have also been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated significant curative activity against induced ulcers and ulcerative colitis, surpassing the efficacy of standard drugs used for these conditions, without reported side effects on liver and kidney functions upon prolonged administration (F. Alasmary et al., 2017).
Anticonvulsant Activity
The quest for new anticonvulsants led to the synthesis of a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, which showed weak and moderate anticonvulsant effects in a seizure model. This study contributes to understanding the structure-activity relationships within this class of compounds (N. Bunyatyan et al., 2020).
H1-antihistaminic Agents
Research into the H1-antihistaminic activity of novel quinazolin-4-(3H)-ones revealed compounds that protected animals from histamine-induced bronchospasm, with one compound showing protection levels comparable to chlorpheniramine maleate but with significantly less sedation. This points towards the development of new H1-antihistaminic agents with fewer side effects (V. Alagarsamy & P. Parthiban, 2013).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)19-21(28)26-20(25-19)16-9-4-5-10-17(16)24-22(26)30-12-18(27)23-14-7-6-8-15(11-14)29-3/h4-11,13,19H,12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEWQYDNDCYINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)
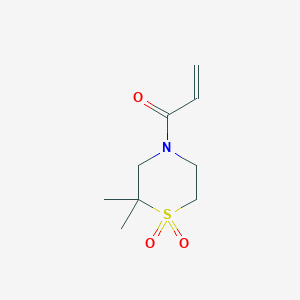
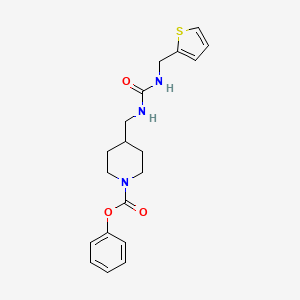


![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)
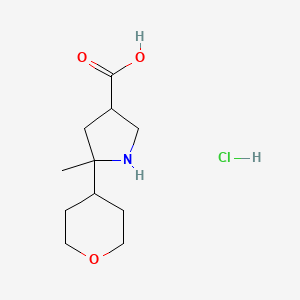
![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)
![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)
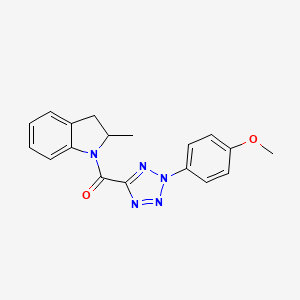
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)
